molecular formula C22H26N4O2S B5559072 5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol

5-ethyl-4-{[4-(mesitylmethoxy)-3-methoxybenzylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No. B5559072
M. Wt: 410.5 g/mol
InChI Key: HCPMQSKYBHKIMM-FSJBWODESA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of thiosemicarbazides with various aldehydes to form Schiff bases, followed by cyclization. In a related synthesis, 4-amino-3-p-methoxybenzyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester was prepared from 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and ethyl bromoacetate, showcasing the typical synthetic route for these compounds (Bekircan et al., 2008).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted at various positions to modulate the compound's physical and chemical properties. For instance, the structure of a related compound, 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole, was determined using X-ray diffraction techniques, highlighting the planarity and dihedral angles of the triazole ring in relation to substituted phenyl rings (Șahin et al., 2011).

Chemical Reactions and Properties

1,2,4-Triazole derivatives undergo various chemical reactions, including alkylation, aminomethylation, and cyanoethylation, due to the reactive nature of the triazole ring and substituent groups. For example, 1,2,4-triazole-3-thiols reacted with 2-bromopropionic acid and ethylene chlorohydrine, among others, to afford new 3-sulfanyl-1,2,4-triazoles (Kaldrikyan et al., 2016).

Scientific Research Applications

Anticancer Research

Research indicates that derivatives of 1,2,4-triazole, similar to the compound , show promising results in anticancer evaluations. These compounds have been tested against various cancer cell lines, showing effectiveness in inhibiting cancer cell growth (Bekircan et al., 2008).

Antioxidant and Enzyme Inhibition

Studies on Schiff bases containing 1,2,4-triazole rings reveal significant antioxidant properties. These compounds also exhibit α-glucosidase inhibitory activities, indicating potential applications in managing diabetes and oxidative stress-related conditions (Pillai et al., 2019).

Antimicrobial Applications

Synthesis and evaluation of new 1,2,4-triazole derivatives have shown that some of these compounds possess antimicrobial activities. This suggests their potential use in developing new antimicrobial agents (Bektaş et al., 2010).

Polymer Science

In the field of polymer science, derivatives of 1,2,4-triazole have been utilized in creating polymers with specific functional groups. These developments can lead to applications in material science and engineering (Cesana et al., 2007).

Cancer Treatment and Molecular Docking Studies

Research on benzimidazole derivatives bearing 1,2,4-triazole suggests their use as inhibitors in cancer treatment. Molecular docking studies indicate that these compounds can effectively bind to cancer-related proteins, thereby inhibiting cancer cell growth (Karayel, 2021).

properties

IUPAC Name

3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-6-21-24-25-22(29)26(21)23-12-17-7-8-19(20(11-17)27-5)28-13-18-15(3)9-14(2)10-16(18)4/h7-12H,6,13H2,1-5H3,(H,25,29)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCPMQSKYBHKIMM-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=S)N1N=CC2=CC(=C(C=C2)OCC3=C(C=C(C=C3C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NNC(=S)N1/N=C/C2=CC(=C(C=C2)OCC3=C(C=C(C=C3C)C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-ethyl-4-[(E)-[3-methoxy-4-[(2,4,6-trimethylphenyl)methoxy]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

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